molecular formula C7Br2F14 B1587040 1,2-Dibromoperfluoroheptane CAS No. 678-32-0

1,2-Dibromoperfluoroheptane

Cat. No. B1587040
CAS RN: 678-32-0
M. Wt: 509.86 g/mol
InChI Key: HSLSYHFNCGWUKN-UHFFFAOYSA-N
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Description

1,2-Dibromoperfluoroheptane (1,2-DBPF) is a halogenated hydrocarbon that is used as a reagent and solvent in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a boiling point of 104°C and a melting point of -50°C. 1,2-DBPF is highly flammable and can be harmful if inhaled or ingested. It is a halogenated hydrocarbon with a molecular weight of 370.36 g/mol and a molecular formula of C7H6Br2F8.

Scientific Research Applications

  • Scientific Field: Chemical Synthesis

    • Application Summary : 1,2-Dibromoperfluoroheptane is used in scientific research and development, and in the manufacture of substances .
    • Methods of Application : The specific methods of application or experimental procedures for 1,2-Dibromoperfluoroheptane in chemical synthesis are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes of using 1,2-Dibromoperfluoroheptane in chemical synthesis are not detailed in the source .
  • Scientific Field: Organic Chemistry

    • Application Summary : 1,2-Dibromoperfluoroheptane may be used in the dibromination of olefins .
    • Methods of Application : The process employs a readily available N-Bromosuccinimide (NBS)/DMSO reagent system as a bromine source .
    • Results or Outcomes : The dibromination of olefins using 1,2-Dibromoperfluoroheptane is highly chemo- and diastereoselective .
  • Scientific Field: Fluorophore Development

    • Application Summary : 1,2-Dibromoperfluoroheptane may be used in the development of fluorophores, such as BOPHY (bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine), which are rising in popularity and are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .
    • Methods of Application : The specific methods of application or experimental procedures for 1,2-Dibromoperfluoroheptane in fluorophore development are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes of using 1,1-Diborylalkenes in fluorophore development are not detailed in the source .
  • Scientific Field: Organic Synthesis

    • Application Summary : 1,2-Dibromoperfluoroheptane may be used in the synthesis of multi-substituted olefins .
    • Methods of Application : The synthesis of different structural multi-substituted olefins can be achieved to construct new carbon-carbon bond by using Suzuki-Miyaura coupling reaction .
    • Results or Outcomes : The specific results or outcomes of using 1,2-Dibromoperfluoroheptane in organic synthesis are not detailed in the source .
  • Scientific Field: Photochemical Fluorodediazoniation
    • Application Summary : 1,2-Dibromoperfluoroheptane may be used in the synthesis of 1,2-difluorobenzene via a photochemical fluorodediazoniation step in a continuous flow mode .
    • Methods of Application : The specific methods of application or experimental procedures for 1,2-Dibromoperfluoroheptane in photochemical fluorodediazoniation are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes of using 1,2-Dibromoperfluoroheptane in photochemical fluorodediazoniation are not detailed in the source .

properties

IUPAC Name

1,2-dibromo-1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluoroheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Br2F14/c8-1(10,6(9,19)20)2(11,12)3(13,14)4(15,16)5(17,18)7(21,22)23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLSYHFNCGWUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)Br)(F)Br)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Br2F14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381190
Record name 1,2-Dibromoperfluoroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromoperfluoroheptane

CAS RN

678-32-0
Record name 1,2-Dibromoperfluoroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 678-32-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DF Shellhamer, JL Allen, RD Allen, MJ Bostic… - Journal of Fluorine …, 2000 - Elsevier
Ionic and free radical addition of halogen systems were carried out with perfluoroheptene-1 (1), octafluorocyclopentene (2), 1H,1H,2H-perfluorooctene-1 (3) and perfluoro-4-methyl-2-…
Number of citations: 14 www.sciencedirect.com

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